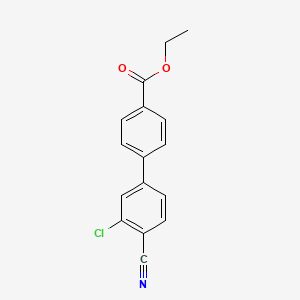

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-chloro-4-cyanophenyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClNO2/c1-2-20-16(19)12-5-3-11(4-6-12)13-7-8-14(10-18)15(17)9-13/h3-9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZGJDGVIUOZFLY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CC(=C(C=C2)C#N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60742818 | |

| Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1355248-20-2 | |

| Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-chloro-4′-cyano-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1355248-20-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3'-chloro-4'-cyano[1,1'-biphenyl]-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60742818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

Foreword: The Strategic Importance of Biphenyl Moieties in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the biphenyl scaffold represents a cornerstone structural motif. Its prevalence in a diverse array of therapeutic agents underscores its significance as a privileged structure. The unique conformational properties of the biphenyl unit, allowing for tailored interactions with biological targets, have cemented its role in the development of drugs spanning oncology, cardiovascular disease, and anti-inflammatory applications. Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, the subject of this guide, is a key intermediate in the synthesis of numerous such pharmacologically active molecules. This document provides a comprehensive, in-depth technical guide for its synthesis, tailored for researchers, scientists, and professionals in the field of drug development. Our focus extends beyond a mere recitation of procedural steps to a deeper exploration of the underlying chemical principles and practical considerations that ensure a robust and reproducible synthetic pathway.

Strategic Synthesis Design: The Suzuki-Miyaura Cross-Coupling Approach

The construction of the C-C bond linking the two phenyl rings is the critical transformation in the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. Among the arsenal of modern cross-coupling reactions, the Suzuki-Miyaura reaction stands out as the most strategic and efficient method for this purpose.[1] Its advantages are manifold, including mild reaction conditions, high functional group tolerance, and the use of relatively non-toxic and stable organoboron reagents.[1]

The retrosynthetic analysis of the target molecule logically dissects it into two key synthons: an electrophilic halogenated benzonitrile derivative and a nucleophilic arylboronic acid derivative. This leads to the selection of 4-ethoxycarbonylphenylboronic acid and a dihalogenated benzonitrile, specifically 2-chloro-4-iodobenzonitrile or 2-chloro-4-bromobenzonitrile, as the optimal starting materials. The higher reactivity of the carbon-iodine or carbon-bromine bond compared to the carbon-chlorine bond in the oxidative addition step of the catalytic cycle allows for selective coupling at the 4-position of the benzonitrile ring.[2]

The Catalytic Heart of the Reaction: The Suzuki-Miyaura Cycle

A thorough understanding of the reaction mechanism is paramount for troubleshooting and optimization. The palladium-catalyzed Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving three key steps:

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide (2-chloro-4-iodobenzonitrile), forming a Pd(II) complex. This is typically the rate-determining step of the reaction.[3]

-

Transmetalation: The aryl group from the organoboron species (4-ethoxycarbonylphenylboronic acid), activated by a base, is transferred to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.[3]

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the final biphenyl product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[3]

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a self-validating system, providing clear, actionable steps with integrated checkpoints for reaction monitoring and product verification.

Reagents and Materials

| Reagent | CAS Number | Molecular Weight | Stoichiometry |

| 2-Chloro-4-iodobenzonitrile | 161957-56-8 | 265.46 g/mol | 1.0 equiv |

| 4-Ethoxycarbonylphenylboronic acid | 4334-88-7 | 193.99 g/mol | 1.2 equiv |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | 0.03 equiv |

| Sodium Carbonate (Na₂CO₃) | 497-19-8 | 105.99 g/mol | 2.0 equiv |

| Toluene | 108-88-3 | 92.14 g/mol | - |

| Ethanol | 64-17-5 | 46.07 g/mol | - |

| Deionized Water | 7732-18-5 | 18.02 g/mol | - |

Step-by-Step Synthesis Procedure

-

Reaction Setup:

-

To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-chloro-4-iodobenzonitrile (2.65 g, 10.0 mmol, 1.0 equiv) and 4-ethoxycarbonylphenylboronic acid (2.33 g, 12.0 mmol, 1.2 equiv).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.347 g, 0.3 mmol, 0.03 equiv).

-

Add sodium carbonate (2.12 g, 20.0 mmol, 2.0 equiv).

-

-

Solvent Addition and Degassing:

-

Add a solvent mixture of toluene (40 mL), ethanol (10 mL), and deionized water (10 mL).

-

Bubble nitrogen gas through the stirred mixture for 20-30 minutes to ensure an inert atmosphere. This step is critical to prevent the oxidation of the Pd(0) catalyst.

-

-

Reaction Execution:

-

Heat the reaction mixture to 90 °C with vigorous stirring.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting materials and the appearance of a new, less polar spot corresponding to the product will indicate reaction completion. The reaction is typically complete within 8-12 hours.

-

-

Work-up and Extraction:

-

After the reaction is complete (as determined by TLC), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Add 50 mL of ethyl acetate and 50 mL of water.

-

Shake the funnel vigorously and allow the layers to separate.

-

Collect the organic layer.

-

Extract the aqueous layer with two additional 25 mL portions of ethyl acetate.

-

Combine all organic layers.

-

Wash the combined organic layers with 50 mL of brine (saturated aqueous NaCl solution).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel.[4]

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Carefully load the adsorbed product onto the top of the column.

-

Elute the column with a gradient of hexane and ethyl acetate (e.g., starting with 95:5 and gradually increasing the polarity to 80:20).

-

Collect the fractions containing the pure product (as determined by TLC).

-

Combine the pure fractions and remove the solvent under reduced pressure to yield Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a solid.

-

Product Characterization and Validation

The identity and purity of the synthesized Ethyl 4-(3-chloro-4-cyanophenyl)benzoate must be confirmed through a combination of spectroscopic techniques. The following data serve as a reference for product validation.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 8.15 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 7.78 (d, J = 8.0 Hz, 1H, Ar-H)

-

δ 7.70 (d, J = 1.6 Hz, 1H, Ar-H)

-

δ 7.63 (dd, J = 8.0, 1.6 Hz, 1H, Ar-H)

-

δ 7.55 (d, J = 8.4 Hz, 2H, Ar-H)

-

δ 4.41 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)

-

δ 1.42 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)

-

-

¹³C NMR (101 MHz, CDCl₃):

-

δ 166.0, 144.2, 142.8, 134.5, 132.3, 131.8, 130.3, 129.9, 129.0, 127.2, 115.8, 111.4, 61.3, 14.3.

-

-

Infrared (IR) Spectroscopy (KBr, cm⁻¹):

-

~2230 (C≡N stretch)

-

~1720 (C=O stretch, ester)

-

~1605, 1480 (C=C stretch, aromatic)

-

~1270, 1100 (C-O stretch, ester)

-

~850 (C-Cl stretch)

-

-

Mass Spectrometry (MS):

-

Calculated for C₁₆H₁₂ClNO₂ [M]+: 285.0556; Found: 285.0551.

-

Safety and Handling Precautions

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

-

Ventilation: All manipulations should be performed in a well-ventilated fume hood.

-

Reagent Handling:

-

Palladium Catalyst: Palladium compounds are toxic and should be handled with care. Avoid inhalation of dust and skin contact.

-

Toluene: Toluene is a flammable and toxic solvent. Avoid inhalation of vapors and contact with skin.

-

Halogenated Starting Materials: Aryl halides can be irritating and harmful. Handle with caution.

-

Sodium Carbonate: While generally considered safe, it can cause eye irritation.

-

-

Waste Disposal: Dispose of all chemical waste in accordance with institutional and local regulations.

Conclusion: A Robust Pathway to a Key Synthetic Intermediate

The Suzuki-Miyaura cross-coupling reaction provides a reliable and high-yielding pathway for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. By carefully controlling the reaction conditions, particularly the inert atmosphere and temperature, and by employing a systematic work-up and purification procedure, researchers can consistently obtain this valuable intermediate in high purity. The detailed protocol and characterization data provided in this guide serve as a comprehensive resource for the successful synthesis and validation of this important building block in drug discovery and development.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

-

Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]

-

ChemLibre Texts. (2024, October 10). Suzuki-Miyaura Coupling. [Link]

- Sigma-Aldrich. Safety Data Sheet for 4-Ethoxycarbonylphenylboronic acid. (Product Number 644369).

- Sigma-Aldrich. Safety Data Sheet for 2-Chloro-4-iodobenzonitrile. (Product Number CDS004907).

-

Myers, A. G. The Suzuki Reaction. Harvard University. [Link]

- Fisher Scientific. Safety Data Sheet for Tetrakis(triphenylphosphine)palladium(0).

- Fisher Scientific. Safety Data Sheet for Sodium carbonate.

-

Danheiser, R. L., et al. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]

-

PubChem. Ethyl 4-cyanobenzoate. National Center for Biotechnology Information. [Link]

-

HMDB. Ethyl benzoate 13C NMR Spectrum. [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. [Link]

-

Miyaura, N. (2004). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B, 80(8), 359-371. [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. It is not a substitute for a formal Safety Data Sheet (SDS). All laboratory personnel should consult the specific SDS for any chemical before use and adhere to all institutional and regulatory safety guidelines. The information herein is based on available data for structurally similar compounds and general principles of chemical safety.

Introduction

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a complex organic molecule with potential applications as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). As with any novel or specialized chemical, a thorough understanding of its potential hazards and the implementation of rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the integrity of research.[1] This guide provides a comprehensive overview of the safety and handling considerations for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, drawing upon data from analogous chemical structures and established best practices for handling potent chemical compounds.[2][3]

Chemical and Physical Properties

| Property | Inferred Value/Characteristic | Rationale and Reference Compounds |

| Molecular Formula | C₁₆H₁₀ClNO₂ | Derived from the chemical structure. |

| Molecular Weight | ~299.72 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Similar benzonitrile and benzoate derivatives are solids.[4] |

| Solubility | Expected to be soluble in common organic solvents (e.g., DMSO, DMF, acetone, ethyl acetate) and have low solubility in water. | General solubility characteristics of aromatic esters and nitriles. |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents, strong acids, and strong bases. | Incompatible materials for similar benzonitriles and esters.[5][6] |

Hazard Identification and Toxicological Profile

No specific toxicological data for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate has been published. Therefore, a conservative approach to hazard assessment is necessary, considering the toxicological profiles of its primary structural motifs.

The Chlorinated Phenyl Group

Chlorinated organic compounds are known for their potential toxicity and persistence in the environment.[7] They can elicit a range of adverse health effects, including hepatotoxicity, immunotoxicity, and skin lesions.[8] Chronic exposure to some chlorinated aromatic hydrocarbons has been associated with more severe health outcomes.[8]

The Cyanophenyl (Benzonitrile) Moiety

The presence of a cyano group (nitrile) warrants significant caution. Benzonitriles can be harmful if swallowed, in contact with skin, or inhaled.[5][6] In the body, nitriles can potentially be metabolized to release cyanide, which is a potent systemic poison that interferes with cellular respiration.[9] Early signs of cyanide exposure can include weakness, headache, confusion, nausea, and increased respiratory rate.[9]

Summary of Potential Hazards

Based on the analysis of its functional groups, Ethyl 4-(3-chloro-4-cyanophenyl)benzoate should be treated as a hazardous substance with the following potential GHS classifications:

-

Acute Toxicity (Oral, Dermal, Inhalation): Category 4 (Harmful)

-

Skin Irritation: Category 2 (Causes skin irritation)[10]

-

Eye Irritation: Category 2A (Causes serious eye irritation)[10]

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (May cause respiratory irritation)

It is crucial to handle this compound with the assumption that it is toxic and to take all necessary precautions to avoid exposure.

Risk Assessment and Mitigation Workflow

A systematic approach to risk assessment is essential before handling Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. The following diagram outlines a recommended workflow.

Caption: A workflow for the risk assessment and safe handling of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.

Safe Handling and Storage

Given the potential hazards, strict adherence to the following handling and storage protocols is mandatory.

Engineering Controls

All work with Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, including weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize the risk of inhalation.[11] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[3] Eyewash stations and safety showers must be readily accessible.[12]

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the final line of defense against exposure.

| PPE Item | Specifications | Rationale |

| Gloves | Chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended. | To prevent skin contact. Benzonitriles can be absorbed through the skin.[11] |

| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes or dust.[12] |

| Lab Coat | A buttoned, full-length lab coat. | To protect skin and clothing from contamination. |

| Respiratory Protection | Not typically required when working in a fume hood. If there is a risk of aerosol or dust generation outside of a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used. | To prevent inhalation of airborne particles. |

Storage

Store Ethyl 4-(3-chloro-4-cyanophenyl)benzoate in a tightly sealed, clearly labeled container.[5] The storage area should be cool, dry, and well-ventilated, away from incompatible materials such as strong oxidizing agents, acids, and bases.[3]

First Aid and Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

First Aid Measures

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[10]

Spill Response

-

Small Spills: Evacuate the immediate area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or earth). Scoop the material into a sealed container for proper disposal.[5]

-

Large Spills: Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately. Do not attempt to clean up a large spill without specialized training and equipment.

The following diagram illustrates the decision-making process in the event of an emergency.

Caption: A decision tree for responding to emergencies involving Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.

Disposal Considerations

All waste containing Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, including contaminated PPE and absorbent materials, must be disposed of as hazardous waste.[3] Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain or in the regular trash.

Conclusion

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a valuable intermediate in drug discovery and development. However, its chemical structure suggests potential for significant toxicity. A proactive and informed approach to safety is essential. By understanding the potential hazards, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely and effectively. The causality behind these stringent protocols lies in the inherent risks associated with its chloro and cyano functionalities, necessitating a conservative and safety-first mindset.

References

-

Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024, October 17). Powder Systems. Retrieved from [Link]

-

Benzonitrile - HAZARD SUMMARY. (n.d.). New Jersey Department of Health. Retrieved from [Link]

- WO2014075447A1 - Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (n.d.). Google Patents.

-

Q 7 Good Manufacturing Practice for Active Pharmaceutical Ingredients. (n.d.). European Medicines Agency (EMA). Retrieved from [Link]

- CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. (n.d.). Google Patents.

-

Cyanogen Chloride in Drinking-water. (n.d.). World Health Organization (WHO). Retrieved from [Link]

-

BENZONITRILE FOR SYNTHESIS MSDS. (2016, April 29). Loba Chemie. Retrieved from [Link]

-

Pharma Intermediates: Applications, Manufacturing Process, and Optimal Drying Solutions. (2024, August 13). Retrieved from [Link]

- WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (n.d.). Google Patents.

-

Cyanogen Chloride. (n.d.). ResearchGate. Retrieved from [Link]

-

BENZONITRILE - (For Synthesis) MSDS. (n.d.). Oxford Lab Fine Chem LLP. Retrieved from [Link]

- WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. (n.d.). Google Patents.

-

[An outline of chloro-organic compound toxicology]. (n.d.). PubMed. Retrieved from [Link]

-

Benzonitrile: Human health tier II assessment. (2019, March 8). Australian Government Department of Health and Aged Care. Retrieved from [Link]

- US20130172571A1 - Process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2013, July 4). Google Patents.

-

Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. (2019, March 2). Pharmaceutical Technology. Retrieved from [Link]

Sources

- 1. pharmtech.com [pharmtech.com]

- 2. A Guide to Processing and Holding Active Pharmaceutical Ingredients [powdersystems.com]

- 3. theasengineers.com [theasengineers.com]

- 4. Ethyl 4-cyanobenzoate 99 7153-22-2 [sigmaaldrich.com]

- 5. lobachemie.com [lobachemie.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. Toxicological Profile of Chlorophenols and Their Derivatives in the Environment: The Public Health Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [An outline of chloro-organic compound toxicology] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. nj.gov [nj.gov]

- 12. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 13. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate in Organic Synthesis

These application notes provide a comprehensive technical guide for researchers, medicinal chemists, and professionals in drug development on the synthesis and utilization of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. This bifunctional aromatic compound serves as a critical building block in the synthesis of a variety of complex organic molecules, including active pharmaceutical ingredients (APIs) and liquid crystals.

Introduction: A Versatile Biphenyl Nitrile Building Block

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a key intermediate possessing a biphenyl scaffold, a structural motif prevalent in many biologically active compounds and functional materials. The presence of three distinct functional groups—an ethyl ester, a nitrile, and a chloro substituent—on a rigid biphenyl core makes it a highly versatile precursor for a range of chemical transformations.

The nitrile group, in particular, is a valuable pharmacophore in drug design. It can modulate physicochemical and pharmacokinetic properties, enhance binding affinity to target proteins through various interactions, and serve as a bioisostere for other functional groups like carbonyls or halogens.[1] Furthermore, the introduction of a nitrile can block metabolically labile sites, thereby increasing the metabolic stability of drug candidates.[1] The strategic placement of the chloro and cyano groups on one of the phenyl rings allows for selective chemical modifications, making this compound an attractive starting material for generating libraries of novel compounds in drug discovery programs. Biphenyl nitrile compounds are also foundational in the development of liquid crystal materials.[2][3][4]

This guide will detail a robust synthetic protocol for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction, and provide step-by-step protocols for its subsequent application in the synthesis of advanced intermediates.

Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

A highly efficient and modular approach to the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This method allows for the formation of the crucial C-C bond between the two phenyl rings with high yield and functional group tolerance.[5][6] The proposed retrosynthetic analysis is depicted below.

Caption: Retrosynthetic analysis for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate.

Suzuki-Miyaura Cross-Coupling Protocol

This protocol details the coupling of Ethyl 4-bromobenzoate with 3-Chloro-4-cyanophenylboronic acid. While aryl chlorides can be used in Suzuki-Miyaura reactions, aryl bromides are generally more reactive, leading to higher yields and shorter reaction times under standard conditions.

Reaction Scheme:

Caption: Suzuki-Miyaura synthesis of the target compound.

Materials and Reagents:

-

Ethyl 4-bromobenzoate

-

3-Chloro-4-cyanophenylboronic acid

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄)

-

1,4-Dioxane, anhydrous

-

Deionized water, degassed

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Step-by-Step Protocol:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 4-bromobenzoate (1.0 equiv.), 3-Chloro-4-cyanophenylboronic acid (1.1-1.2 equiv.), and the base (K₂CO₃ or K₃PO₄, 2.0-3.0 equiv.).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (0.01-0.05 equiv.). Subsequently, add the anhydrous 1,4-dioxane and degassed deionized water (a typical ratio is 4:1 v/v).

-

Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Causality of Experimental Choices:

-

Palladium Catalyst: Pd(PPh₃)₄ is a commonly used, versatile catalyst for Suzuki-Miyaura couplings. The palladium(0) species is the active catalyst that undergoes oxidative addition with the aryl bromide.[7]

-

Base: The base is crucial for the activation of the boronic acid, forming a more nucleophilic boronate species that facilitates the transmetalation step in the catalytic cycle.[8] K₂CO₃ and K₃PO₄ are effective and commonly used bases for this purpose.

-

Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is often used. Dioxane solubilizes the organic reactants, while water helps to dissolve the inorganic base. Degassing the solvents is important to prevent the oxidation of the palladium(0) catalyst.

-

Inert Atmosphere: The use of an inert atmosphere is critical to prevent the oxidation and deactivation of the palladium catalyst, ensuring a high yield of the desired product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Catalyst (mol%) | Base (equiv.) | Solvent System | Temperature (°C) | Typical Yield (%) | Reference |

| Pd(PPh₃)₄ (3) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 90 | 85-95 | [1] |

| Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2.5) | Toluene/H₂O (3:1) | 100 | 80-92 | Analogous to[9] |

| Pd(OAc)₂ (2) with SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (5:1) | 110 | 90-98 | Analogous to[7] |

Applications in Organic Synthesis: Protocols for Further Transformations

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a valuable intermediate for the synthesis of more complex molecules. Below are protocols for two common transformations.

Hydrolysis to 4-(3-chloro-4-cyanophenyl)benzoic acid

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, which is a common precursor for the synthesis of amides, esters, and other derivatives in medicinal chemistry.

Reaction Scheme:

Caption: Saponification of the ethyl ester.

Materials and Reagents:

-

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

Ethanol or Tetrahydrofuran (THF)

-

Hydrochloric acid (HCl), concentrated

-

Deionized water

-

Ethyl acetate

Step-by-Step Protocol:

-

Reaction Setup: Dissolve Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (1.0 equiv.) in a suitable solvent such as ethanol or THF in a round-bottom flask.

-

Base Addition: Add an aqueous solution of NaOH or KOH (2.0-5.0 equiv.).

-

Reaction: Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC, showing the disappearance of the starting material).

-

Acidification: Cool the reaction mixture to room temperature and remove the organic solvent under reduced pressure. Dilute the residue with water and cool in an ice bath. Carefully acidify the aqueous solution with concentrated HCl until the pH is approximately 2-3.

-

Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold deionized water, and dry under vacuum.

-

Purification (if necessary): The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality of Experimental Choices:

-

Base (NaOH or KOH): The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester, leading to saponification.

-

Solvent (Ethanol or THF): These solvents are used to dissolve the starting ester and are miscible with the aqueous base solution, facilitating the reaction.

-

Acid (HCl): After the saponification is complete, the resulting carboxylate salt is protonated by the addition of a strong acid to yield the neutral carboxylic acid, which is typically insoluble in water and precipitates.

Characterization Data (Predicted)

Table 2: Predicted Spectroscopic Data for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

| Technique | Predicted Data |

| ¹H NMR (400 MHz, CDCl₃) | δ 8.15 (d, J = 8.4 Hz, 2H), 7.80-7.70 (m, 3H), 7.65 (d, J = 8.4 Hz, 2H), 4.40 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H). |

| ¹³C NMR (101 MHz, CDCl₃) | δ 166.0, 145.0, 140.0, 134.0, 132.5, 131.0, 130.5, 129.0, 128.5, 117.0, 112.0, 61.5, 14.5. |

| IR (KBr, cm⁻¹) | ν 2230 (C≡N), 1720 (C=O, ester), 1610, 1500 (C=C, aromatic), 1270, 1100 (C-O, ester). |

| MS (ESI+) | m/z [M+H]⁺ calculated for C₁₆H₁₃ClNO₂: 286.06. |

Safety and Handling

-

General Precautions: Handle all chemicals in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Specific Hazards: Palladium catalysts can be toxic and flammable. Organohalides and boronic acids can be irritants. Consult the Safety Data Sheet (SDS) for each reagent before use.

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. Journal of Medicinal Chemistry. ([Link])

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. ([Link])

-

Esterification using a benzoic acid derivative and ethanol. ResearchGate. ([Link])

-

Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry. ([Link])

- Production method of 3-cyanobenzoic acid.

-

A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides. Organic Letters. ([Link])

-

Parallel Synthesis of 4′-alkyl-4-cyanobiphenyl Liquid Crystals. Tetrahedron Letters. ([Link])

-

Application of Nitrile in Drug Design. Current Topics in Medicinal Chemistry. ([Link])

-

The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... ResearchGate. ([Link])

-

One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. Beilstein Journal of Organic Chemistry. ([Link])

-

A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. SN Applied Sciences. ([Link])

-

(Z)-Ethyl 3-(4-chlorobenzamido)-2-cyano-3-(4-fluorophenyl)acrylate. Acta Crystallographica Section E. ([Link])

-

Suzuki Coupling. Organic Chemistry Portal. ([Link])

-

Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. Royal Society of Chemistry. ([Link])

-

Unexpected synthesis of three components from the reaction of 4-chloro-3-formylcoumarin with hydroxylamine hydrochloride. Oriental Journal of Chemistry. ([Link])

- Biphenyl based liquid crystal compositions.

-

Synthesis of a New Liquid Crystal, 3-Hydroxy-4-{[(6-methoxy-1,3-benzothiazol-2-yl)imino]methyl}phenyl Palmitate. ResearchGate. ([Link])

- Methods for producing cyanobenzoic acid derivatives.

-

New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Journal of Enzyme Inhibition and Medicinal Chemistry. ([Link])

Sources

- 1. ajgreenchem.com [ajgreenchem.com]

- 2. researchgate.net [researchgate.net]

- 3. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dakenchem.com [dakenchem.com]

- 5. researchgate.net [researchgate.net]

- 6. tcichemicals.com [tcichemicals.com]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate - Google Patents [patents.google.com]

- 9. rsc.org [rsc.org]

The Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate: A Detailed Guide to its Reaction Mechanisms and Applications

Introduction: The Significance of Substituted Biaryl Scaffolds

The biaryl structural motif is a cornerstone in modern medicinal chemistry and materials science. Compounds bearing this framework are integral to the development of pharmaceuticals, agrochemicals, and advanced materials.[1] Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, a molecule featuring a substituted biaryl core, represents a class of compounds with significant potential in drug discovery, particularly in the development of targeted therapies. The strategic placement of chloro and cyano functionalities on one of the phenyl rings, coupled with an ethyl benzoate group on the other, provides a unique electronic and steric profile that can be exploited for specific biological interactions. This guide provides an in-depth exploration of the primary synthetic route to this compound, the Suzuki-Miyaura cross-coupling reaction, detailing its mechanism and offering a comprehensive experimental protocol for its synthesis and characterization.

The Suzuki-Miyaura Coupling: A Powerful Tool for C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is a premier method for the synthesis of biaryl compounds, offering mild reaction conditions, high functional group tolerance, and excellent yields.[2] The reaction facilitates the formation of a carbon-carbon bond between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate.[3]

Reaction Mechanism: A Step-by-Step Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves a sequence of well-defined steps centered around a palladium catalyst. The most commonly accepted mechanism is illustrated below and involves the following key transformations:

-

Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in this case, a substituted chlorobenzonitrile) to a low-valent palladium(0) complex. This step forms a palladium(II) intermediate.

-

Transmetalation: The organoboron reagent (an ethyl benzoate boronic acid or ester) is activated by a base, forming a more nucleophilic boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the halide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium center, which forms the desired biaryl product and regenerates the palladium(0) catalyst, allowing it to re-enter the catalytic cycle.[2]

Key Reagents and Their Roles

-

Palladium Catalyst: The heart of the reaction. Common precursors include palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). The active catalyst is a Pd(0) species.

-

Ligands: Phosphine ligands are crucial for stabilizing the palladium catalyst, enhancing its solubility, and modulating its reactivity. The choice of ligand can significantly impact the reaction's efficiency and scope. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps.

-

Base: An essential component for activating the boronic acid or ester, making it more nucleophilic for the transmetalation step. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides.

-

Solvent: The choice of solvent influences the solubility of the reactants and the reaction temperature. A mixture of an organic solvent (e.g., toluene, dioxane, or ethanol) and water is frequently used.[4]

Experimental Protocol: Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

This protocol details a representative procedure for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction.

Reactants and Materials

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Amount | Moles (mmol) |

| Ethyl 4-bromobenzoate | C₉H₉BrO₂ | 229.07 | 1.0 g | 4.37 |

| 3-Chloro-4-cyanophenylboronic acid | C₇H₅BClNO₂ | 181.38 | 0.87 g | 4.81 |

| Palladium(II) acetate | C₄H₆O₄Pd | 224.50 | 20 mg | 0.089 (2 mol%) |

| Triphenylphosphine | C₁₈H₁₅P | 262.29 | 92 mg | 0.35 (8 mol%) |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 1.81 g | 13.1 |

| Toluene | C₇H₈ | 92.14 | 20 mL | - |

| Ethanol | C₂H₆O | 46.07 | 5 mL | - |

| Water | H₂O | 18.02 | 5 mL | - |

Step-by-Step Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, combine ethyl 4-bromobenzoate (1.0 g, 4.37 mmol), 3-chloro-4-cyanophenylboronic acid (0.87 g, 4.81 mmol), and potassium carbonate (1.81 g, 13.1 mmol).

-

Solvent Addition and Degassing: Add toluene (20 mL), ethanol (5 mL), and water (5 mL) to the flask. Degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Under a positive pressure of nitrogen, add palladium(II) acetate (20 mg, 0.089 mmol) and triphenylphosphine (92 mg, 0.35 mmol).

-

Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 4:1 hexane/ethyl acetate). The reaction is typically complete within 4-6 hours.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Add 20 mL of water and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers and wash with water (2 x 20 mL) and then with brine (1 x 20 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a solid.

Characterization of the Product

The identity and purity of the synthesized Ethyl 4-(3-chloro-4-cyanophenyl)benzoate should be confirmed by standard analytical techniques:

-

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons on both phenyl rings, as well as the quartet and triplet for the ethyl ester group. The aromatic region will likely display a complex splitting pattern due to the substitution on the rings.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy: The ¹³C NMR spectrum will show distinct signals for all the carbon atoms in the molecule, including the carbonyl carbon of the ester, the nitrile carbon, and the aromatic carbons.

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C=O stretch of the ester, the C≡N stretch of the nitrile, and C-Cl bond vibrations.

Potential Applications in Drug Discovery and Materials Science

While specific applications for Ethyl 4-(3-chloro-4-cyanophenyl)benzoate are not extensively documented in publicly available literature, its structural features suggest several potential areas of interest for researchers:

-

Medicinal Chemistry: The substituted biphenyl carbonitrile scaffold is present in a number of biologically active molecules.[1] The cyano group can act as a hydrogen bond acceptor or participate in other key interactions with biological targets. The chloro substituent can enhance metabolic stability and modulate the electronic properties of the molecule. Benzoic acid derivatives have been investigated as potential anticancer agents.[1] This compound could serve as a valuable intermediate or a lead compound in the development of inhibitors for various enzymes or receptors implicated in diseases such as cancer or inflammatory disorders.

-

Materials Science: Biaryl compounds are known for their applications in the development of liquid crystals and organic light-emitting diodes (OLEDs). The rigid, planar nature of the biphenyl core, combined with the polar cyano and ester groups, could impart interesting liquid crystalline or photophysical properties to this molecule, making it a candidate for investigation in advanced materials.

Conclusion

The Suzuki-Miyaura cross-coupling reaction provides an efficient and versatile method for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. This guide has detailed the underlying reaction mechanism and provided a robust experimental protocol for its synthesis and characterization. The unique structural features of this biaryl compound make it an attractive target for further investigation in both medicinal chemistry and materials science, offering opportunities for the development of novel therapeutic agents and functional materials.

References

-

Temperature-controlled sequential Suzuki–Miyaura reactions for preparing unsymmetrical terphenyls. (2018). RSC Advances. [Link]

-

Jeyaperumal, K. S., et al. (2010). Ethyl 4-(dimethylamino)benzoate. Acta Crystallographica Section E: Structure Reports Online, 66(2), o355. [Link]

-

Ismael, A., Skrydstrup, T. A., & Bayer, A. (2019). Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Royal Society of Chemistry. [Link]

-

SYNTHESIS OF DABIGATRAN. (2020). European Patent Office. [Link]

- Process for the preparation cyano carboxylic acid esters. (2012).

-

Supporting information. (2021). The Royal Society of Chemistry. [Link]

- WO 2023/161458 A1. (2023).

-

4-Thiazolecarboxylic acid, ethyl ester. Organic Syntheses. [Link]

-

Potter, G. A., et al. (2012). Synthesis and Structure–Activity Relationship Studies of Derivatives of the Dual Aromatase–Sulfatase Inhibitor 4-{[(4-Cyanophenyl)(4H-1,2,4-triazol-4-yl)amino]methyl}phenyl sulfamate. ChemMedChem, 7(7), 1223-1243. [Link]

- Biological preparation method of ethyl (r)-4-cyano-hydroxybutanoate. (2014).

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Coupling Reactions of 3,5-Dichloro-1,2,4-thiadiazole. (2011). ResearchGate. [Link]

-

Al-Ostoot, F. H., et al. (2024). New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. Molecular Diversity. [Link]

-

Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. (2016). Journal of Chemical and Pharmaceutical Research, 8(8), 863-870. [Link]

-

Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. (2025). Filo. [Link]

-

A Novel Approach for the Synthesis of ?-Keto Esters: One-Pot Reaction of Carboxylic Acids with Chlorosulfonyl Isocyanate. (2017). ResearchGate. [Link]

-

The Suzuki-Miyaura cross-coupling of 4-bromobenzoic acid with... (2016). ResearchGate. [Link]

-

Supporting Information. (2015). The Royal Society of Chemistry. [Link]

- Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. (2012).

- (12) INTERNATIONAL APPLICATION PUBLISHED UNDER THE PATENT COOPERATION TREATY (PCT). (2009).

-

Ethyl 4-chloro-3-nitrobenzoate. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(Pt 3), o523. [Link]

-

Ethyl 4-cyanobenzoate. PubChem. [Link]

Sources

Application Notes & Protocols: Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a Versatile Intermediate in the Synthesis of Novel Bioactive Compounds

Introduction: The Strategic Importance of Biphenyl Scaffolds in Drug Discovery

Biphenyl and substituted biaryl scaffolds are privileged structures in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Their conformational flexibility and ability to present substituents in distinct spatial orientations allow for effective interaction with a wide range of biological targets. Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a strategically designed intermediate that incorporates several key functionalities amenable to diverse chemical transformations. This document provides detailed protocols for the synthesis of this valuable building block and its subsequent elaboration into novel compounds of interest for researchers in drug development.

The unique arrangement of the chloro, cyano, and ethyl benzoate moieties on the biphenyl core of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate offers multiple avenues for synthetic diversification:

-

The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, a common anchoring point for various pharmacophores or for improving pharmacokinetic properties.

-

The cyano group is a versatile functional handle that can be transformed into a tetrazole, a well-established carboxylic acid bioisostere, or a primary amine via reduction.

-

The chloro substituent offers a site for further cross-coupling reactions or nucleophilic aromatic substitution, allowing for the introduction of additional diversity.

This guide will detail the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via a Suzuki-Miyaura cross-coupling reaction and provide step-by-step protocols for its conversion into key derivatives.

I. Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via Suzuki-Miyaura Coupling

The most direct and efficient method for constructing the biphenyl core of the title compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a carbon-carbon bond between an organoboron compound and an organohalide. For the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, we will couple (3-chloro-4-cyanophenyl)boronic acid with ethyl 4-bromobenzoate.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling for the synthesis of the target compound.

Experimental Protocol:

Materials:

-

(3-chloro-4-cyanophenyl)boronic acid

-

Ethyl 4-bromobenzoate

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (3-chloro-4-cyanophenyl)boronic acid (1.0 eq), ethyl 4-bromobenzoate (1.1 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Add toluene and water in a 4:1 ratio (v/v) to the flask.

-

Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes.

-

Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.

-

Heat the mixture to reflux (approximately 85-90 °C) and maintain for 12-16 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield Ethyl 4-(3-chloro-4-cyanophenyl)benzoate as a solid.

Causality Behind Experimental Choices:

-

Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) oxidation state, are sensitive to oxygen.[3] Performing the reaction under an inert atmosphere prevents catalyst degradation and ensures high catalytic activity.

-

Base (K₂CO₃): The base is crucial for the activation of the boronic acid, facilitating the transmetalation step in the catalytic cycle.[2] Potassium carbonate is a moderately strong base that is effective in this role.

-

Solvent System (Toluene/Water): The biphasic solvent system is common for Suzuki couplings. Toluene solubilizes the organic reactants and the catalyst, while the aqueous phase dissolves the inorganic base.

Data Summary:

| Reactant/Product | Molar Mass ( g/mol ) | Stoichiometry |

| (3-chloro-4-cyanophenyl)boronic acid | 181.38 | 1.0 eq |

| Ethyl 4-bromobenzoate | 229.07 | 1.1 eq |

| Ethyl 4-(3-chloro-4-cyanophenyl)benzoate | 285.72 | - |

II. Key Transformations of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

A. Hydrolysis of the Ethyl Ester to 4-(3-chloro-4-cyanophenyl)benzoic acid

The conversion of the ethyl ester to a carboxylic acid is a fundamental transformation that increases the polarity of the molecule and provides a handle for further derivatization, such as amide bond formation. Base-catalyzed hydrolysis, or saponification, is typically an irreversible and high-yielding process.[4]

Reaction Scheme:

Caption: Base-catalyzed hydrolysis of the ethyl ester.

Experimental Protocol:

Materials:

-

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

-

Lithium hydroxide (LiOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (1.0 eq) in a mixture of THF and water (3:1 v/v).

-

Add lithium hydroxide (2.0-3.0 eq) to the solution.

-

Stir the mixture at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Remove the THF under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1 M HCl. A precipitate will form.

-

Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(3-chloro-4-cyanophenyl)benzoic acid.

Causality Behind Experimental Choices:

-

Base (LiOH): Lithium hydroxide is a strong base that effectively hydrolyzes the ester. It is often preferred due to the ease of removal of lithium salts during workup.[4]

-

Solvent System (THF/Water): THF is used to solubilize the organic starting material, while water is necessary for the hydrolysis reaction and to dissolve the base.[5]

-

Acidification: The initial product of saponification is the carboxylate salt.[4] Acidification is required to protonate the carboxylate and precipitate the desired carboxylic acid.

B. Conversion of the Cyano Group to a Tetrazole

The tetrazole ring is a well-known bioisostere of the carboxylic acid group, often used in drug design to improve metabolic stability and cell permeability. The [3+2] cycloaddition of an azide source with the nitrile is a common method for tetrazole synthesis.

Reaction Scheme:

Caption: Synthesis of the tetrazole derivative.

Experimental Protocol:

Materials:

-

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

-

Sodium azide (NaN₃)

-

Ammonium chloride (NH₄Cl)

-

N,N-Dimethylformamide (DMF)

-

Deionized water

-

Ethyl acetate

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a round-bottom flask, add Ethyl 4-(3-chloro-4-cyanophenyl)benzoate (1.0 eq), sodium azide (1.5 eq), and ammonium chloride (1.5 eq).

-

Add DMF to the flask.

-

Heat the reaction mixture to 100-120 °C and stir for 18-24 hours. Monitor the reaction by TLC.

-

Cool the reaction mixture to room temperature and pour it into ice-water.

-

Acidify the mixture to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to yield Ethyl 4-(3-chloro-4-(1H-tetrazol-5-yl)phenyl)benzoate.

Causality Behind Experimental Choices:

-

Azide Source (NaN₃) and Acid Catalyst (NH₄Cl): Sodium azide provides the azide anion for the cycloaddition. Ammonium chloride acts as a mild acid catalyst to activate the nitrile group towards nucleophilic attack.[6]

-

Solvent (DMF): DMF is a polar aprotic solvent that is suitable for this reaction due to its high boiling point and ability to dissolve the reactants.

-

Heating: The [3+2] cycloaddition between a nitrile and an azide typically requires elevated temperatures to proceed at a reasonable rate.[7]

Conclusion

Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a highly valuable and versatile intermediate for the synthesis of novel compounds in drug discovery and materials science. The protocols outlined in this document provide robust and reproducible methods for its synthesis and subsequent chemical transformations. By leveraging the distinct reactivity of its functional groups, researchers can efficiently generate libraries of diverse molecules for biological screening and other applications. The principles and techniques described herein are grounded in well-established organic chemistry and can be adapted to a wide range of substrates and synthetic goals.

References

-

Blake, S., et al. (2021). Halogenated salicylanilides reduce SARS-CoV-2 replication and suppress induction of inflammatory cytokines in a rodent model. bioRxiv. Available at: [Link]

- Pudlo, M., et al. (2006). Synthesis and biological evaluation of novel salicylanilide esters of N-protected amino acids. Bioorganic & Medicinal Chemistry, 14(13), 4427-4436.

- Krátký, M., & Vinšová, J. (2011). Salicylanilide esters of N-protected amino acids as selective inhibitors of interleukin-12p40 production. European Journal of Medicinal Chemistry, 46(9), 4536-4544.

- Le, T. B., et al. (2022). Salicylanilide esters of N-protected amino acids as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK). Bioorganic & Medicinal Chemistry Letters, 60, 128575.

- Kamath, S., & Buolamwini, J. K. (2006). Salicylanilide esters of N-protected amino acids as selective inhibitors of Interleukin-12p40 production. Bioorganic & Medicinal Chemistry, 14(15), 5201-5211.

- Liechti, C., et al. (2004). Salicylanilide esters of N-protected amino acids as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK). Journal of Medicinal Chemistry, 47(25), 6262-6274.

- Brown, F. J., et al. (2008). Salicylanilide esters of N-protected amino acids as inhibitors of the protein kinase epidermal growth factor receptor (EGFR PTK). Journal of Medicinal Chemistry, 51(11), 3166-3183.

- Singh, H., et al. (1977). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. Journal of the Indian Chemical Society, 54, 877-878.

- Merck and Co Pat. (1968). N-[3-Chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide.

- Rot, M., et al. (1988). Rafoxanide. Acta Veterinaria Hungarica, 36(1-2), 3-10.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

- Vorona, S., et al. (2014). An Improved Protocol for the Preparation of 5-Substituted Tetrazoles from Organic Thiocyanates and Nitriles. Synthesis, 46(06), 781-786.

- Fujii, S., et al. (2020). Synthesis and biological evaluation of novel rafoxanide derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry, 28(1), 115201.

- Xiao, Y., et al. (2019).

-

Master Organic Chemistry. (2022). Basic Hydrolysis of Esters (Saponification). Available at: [Link]

- Liu, Y., et al. (2019). Rafoxanide promotes apoptosis and autophagy of gastric cancer cells by suppressing PI3K/Akt/mTOR pathway.

- Hu, X., et al. (2023). Rafoxanide as a novel agent for the treatment of non-small cell lung cancer. Journal of Experimental & Clinical Cancer Research, 42(1), 1-16.

- Laudisi, F., et al. (2022). Rafoxanide as a novel agent for the treatment of colorectal cancer. Cancers, 14(1), 1.

-

National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Available at: [Link]

- Google Patents. (n.d.). Process for preparation of tetrazoles from aromatic cyano derivatives.

-

Organic Chemistry Portal. (n.d.). Ester to Acid - Common Conditions. Available at: [Link]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ethyl (3R,4R)-3-chloro-4-hydroxypentanoate | C7H13ClO3 | CID 10797472 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. CN109912414B - Preparation method and application of 4-formaldehyde oxime ethyl benzoate - Google Patents [patents.google.com]

- 7. New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses - PMC [pmc.ncbi.nlm.nih.gov]

Scale-Up Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate via Suzuki-Miyaura Coupling: A Comprehensive Protocol and Guide

An Application Note for Researchers, Scientists, and Drug Development Professionals

Dr. Evelyn Reed, Senior Application Scientist

Abstract

This application note provides a detailed, robust, and scalable protocol for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, a key intermediate in the development of advanced materials and pharmaceuticals. The synthesis is achieved through a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a method renowned for its high efficiency and functional group tolerance.[1][2] This guide delves into the mechanistic underpinnings of the reaction, provides a step-by-step protocol for a 100-gram scale synthesis, and addresses critical considerations for process optimization and safe scale-up. By explaining the causality behind experimental choices and integrating self-validating quality control checkpoints, this document serves as an essential resource for researchers aiming to transition from laboratory-scale synthesis to pilot or manufacturing scale production.

Introduction: The Significance of Substituted Biphenyls

Biphenyl scaffolds are a foundational structural motif in organic chemistry, appearing in a vast array of natural products, marketed drugs, and advanced materials such as liquid crystals.[3][4][5][6] Their rigid, well-defined geometry allows them to act as effective pharmacophores or impart specific photophysical properties. Ethyl 4-(3-chloro-4-cyanophenyl)benzoate is a highly functionalized biphenyl derivative, making it a versatile building block for more complex molecules. The chloro, cyano, and ethyl ester groups provide multiple handles for subsequent chemical transformations.

While several methods exist for the formation of carbon-carbon bonds to create biaryl systems, the Suzuki-Miyaura cross-coupling reaction has emerged as the preeminent strategy for industrial applications.[3][7] Its advantages include mild reaction conditions, commercial availability of a wide range of boronic acids, and exceptional tolerance to various functional groups, which minimizes the need for protecting group chemistry and shortens synthetic routes.[1][2] This protocol leverages these advantages to provide a reliable and scalable synthesis pathway.

Reaction Mechanism and Strategic Rationale

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound (e.g., a boronic acid) with an organohalide. The catalytic cycle is a well-understood sequence of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a Pd(II) complex.[2]

-

Transmetalation: A base activates the boronic acid (Ar²-B(OH)₂), forming a boronate species. This species then transfers its aryl group to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated from the complex, forming the desired biphenyl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

Strategic Disconnection:

For the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate, two primary disconnection routes are possible. This protocol utilizes the coupling of Ethyl 4-bromobenzoate with (3-chloro-4-cyanophenyl)boronic acid . This choice is predicated on the high commercial availability, lower relative cost, and greater stability of these specific starting materials, which are critical factors for successful and economical scale-up.

Materials and Equipment

| Reagent | CAS Number | Molecular Weight | Recommended Purity |

| Ethyl 4-bromobenzoate | 585-76-2 | 229.06 g/mol | >98% |

| (3-Chloro-4-cyanophenyl)boronic acid | 871329-63-4 | 181.39 g/mol | >97% |

| Tetrakis(triphenylphosphine)palladium(0) | 14221-01-3 | 1155.56 g/mol | >98% |

| Potassium Carbonate (K₂CO₃), Anhydrous | 584-08-7 | 138.21 g/mol | >99%, fine powder |

| Toluene | 108-88-3 | 92.14 g/mol | Anhydrous, >99.5% |

| Ethanol (200 Proof) | 64-17-5 | 46.07 g/mol | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 g/mol | N/A |

Equipment:

-

5 L jacketed glass reactor with a bottom outlet valve

-

Overhead mechanical stirrer with a PTFE paddle

-

Reflux condenser with inert gas inlet (Nitrogen or Argon)

-

Calibrated temperature probe

-

Heating/cooling circulator

-

Inert gas supply (Nitrogen or Argon) with a bubbler

-

Buchner funnel, filter flask, and vacuum source

-

Drying oven (vacuum or convection)

Detailed Scale-Up Protocol (100 g Scale)

This protocol is designed to yield approximately 100 g of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.

Part A: Reaction Setup and Execution

-

Reactor Preparation: Ensure the 5 L reactor is clean, dry, and has been purged with nitrogen for at least 30 minutes to establish an inert atmosphere.

-

Reagent Charging: To the reactor, add the following under a positive pressure of nitrogen:

-

Ethyl 4-bromobenzoate (100.0 g, 0.436 mol, 1.0 equiv)

-

(3-Chloro-4-cyanophenyl)boronic acid (87.2 g, 0.480 mol, 1.1 equiv)

-

Potassium Carbonate (181.0 g, 1.31 mol, 3.0 equiv)

-

-

Solvent Addition: Add Toluene (2.0 L) to the reactor. Begin stirring at 200-250 RPM to create a slurry.

-

Aqueous Phase Addition: Add Deionized Water (0.5 L).

-

Inerting the Slurry (Crucial Step): Vigorously stir the mixture while bubbling nitrogen directly into the liquid phase for 45-60 minutes. This step is critical to remove dissolved oxygen, which can deactivate the palladium catalyst.

-

Catalyst Addition: Reduce the nitrogen flow to a gentle positive pressure over the headspace. Add Tetrakis(triphenylphosphine)palladium(0) (5.04 g, 4.36 mmol, 0.01 equiv). The yellow color of the catalyst should be visible.

-

Heating and Reflux: Begin heating the reactor jacket to 90-95 °C. The internal temperature should reach a gentle reflux (approx. 85 °C).

-

Reaction Monitoring: Maintain the reaction at reflux for 4-6 hours. Monitor the reaction's progress every hour after the first two hours using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is complete when the starting Ethyl 4-bromobenzoate is consumed (<1% by HPLC).

Part B: Work-up and Isolation

-

Cooling: Once the reaction is complete, turn off the heating and allow the mixture to cool to room temperature (20-25 °C).

-

Phase Separation: Stop the stirrer and allow the layers to separate. The upper organic layer contains the product. Transfer the entire reactor contents to a separatory funnel. Drain and discard the lower aqueous layer.

-

Washing: Return the organic layer to the reactor. Add 1 L of deionized water, stir for 15 minutes, then stop stirring and separate the layers, discarding the aqueous layer. Repeat this washing step one more time.

-

Solvent Removal: Concentrate the organic layer under reduced pressure (rotary evaporation for lab scale) to remove the toluene, yielding a crude solid or thick oil.

Part C: Purification by Recrystallization

-

Solvent Selection: The ideal solvent for recrystallization is a mixture of ethanol and water. Ethanol is a good solvent for the product at elevated temperatures, while water acts as an anti-solvent.

-

Procedure:

-

Transfer the crude product to a suitable flask or beaker.

-

Add hot ethanol (approx. 60-70 °C) in portions while stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary (typically 3-4 volumes, e.g., 300-400 mL).

-

Slowly add deionized water dropwise to the hot solution until the solution becomes faintly cloudy (the saturation point).

-

Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal formation.

-

-

Filtration and Drying:

-

Collect the white crystalline product by vacuum filtration using a Buchner funnel.

-

Wash the filter cake with a small amount of cold 50:50 ethanol/water solution.

-

Dry the product in a vacuum oven at 50-60 °C until a constant weight is achieved.

-

Data and Characterization

| Parameter | Value |

| Typical Yield | 105-115 g (84-92%) |

| Appearance | White to off-white crystalline solid |

| Purity (HPLC) | >99.0% |

| Melting Point | Approx. 118-122 °C |

Expected Analytical Data:

-

¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J=8.4 Hz, 2H), 7.85 (d, J=1.6 Hz, 1H), 7.75 (d, J=8.0 Hz, 1H), 7.70 (d, J=8.4 Hz, 2H), 7.63 (dd, J=8.0, 1.6 Hz, 1H), 4.41 (q, J=7.1 Hz, 2H), 1.42 (t, J=7.1 Hz, 3H).

-

¹³C NMR (101 MHz, CDCl₃): δ 166.0, 144.8, 142.1, 134.1, 132.8, 131.7, 130.3, 129.9, 126.8, 116.5, 112.0, 61.2, 14.4.

Process Workflow and Safety

Safety and Hazard Management

| Chemical | Hazards | PPE Recommendations |

| Toluene | Flammable, Skin/Eye Irritant, Inhalation Hazard, Teratogen | Nitrile gloves, safety glasses, lab coat, use in fume hood |

| (3-Chloro-4-cyanophenyl)boronic acid | Skin/Eye Irritant, May cause respiratory irritation.[8][9] | Nitrile gloves, safety glasses, lab coat, dust mask |

| Potassium Carbonate | Serious Eye Irritant | Nitrile gloves, safety glasses, lab coat |

| Palladium Catalyst | Skin/Eye Irritant, Sensitizer | Nitrile gloves, safety glasses, lab coat |

-

Handling: Always handle boronic acids and palladium catalysts in a well-ventilated area or fume hood to avoid inhaling dust.[10]

-

Waste Disposal: Aqueous waste may contain residual base and boronic acid derivatives and should be neutralized before disposal. Organic waste containing toluene and catalyst residues must be collected and disposed of according to institutional and local regulations.

References

-

CN102168117A - Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate. Google Patents.

-

Suzuki-Miyaura Cross Coupling Reaction - TCI Chemicals.

-

SAFETY DATA SHEET - 4-Cyanophenylboronic acid - Fisher Scientific.

-

Ali, H. A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects . RSC Publishing.

-

WO2004076409A2 - Regiospecific process for the preparation of 4-[1- (4-cyanophenyl)-1-(1,2,4-triazol-1-yl)methyl]benzonitrile. Google Patents.

-

Suzuki Coupling - Organic Chemistry Portal.

-

SAFETY DATA SHEET - 3-Cyanophenylboronic Acid - TCI Chemicals.

-

WO2012032528A2 - Improved process to prepare ethyl 4-methyl-2-(4-(2-methylpropyloxy)-3-cyanophenyl)-5-thiazolecarboxylate. Google Patents.

-

Synthesis and properties of hydroxy tail terminated cyanobiphenyl liquid crystals - ResearchGate.

-

Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties .

-

WO 2023/161458 A1 - Nanocrystalline form of darolutamide. Google Patents.

-

Suzuki-Miyaura Reaction of Chloroarenes Using Pd(PPh3)4 as Catalyst - ResearchGate.

-

Khan, I., et al. (2023). Novel Fluorinated Biphenyl Compounds Synthesized via Pd(0)-Catalyzed Reactions: Experimental and Computational Studies . ACS Omega.

-

Synthesis and properties of hydroxy tail-terminated cyanobiphenyl liquid crystals .

-

A Novel Synthesis of (R)-4-Cyano-3-hydroxybutyric Acid Ethyl Ester - ResearchGate.

-

Chemical Safety Data Sheet MSDS / SDS - 4-Cyanophenylboronic acid - ChemicalBook.

-

Myers, A. The Suzuki Reaction - Chem 115. Harvard University.

-

Synthesis and Properties of Fluorine tail-terminated Cyanobiphenyls and Terphenyls for Chemoresponsive Liquid Crystals .

-

CN111116477A - Synthesis process of doramelamine. Google Patents.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03531J [pubs.rsc.org]

- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. mdpi.com [mdpi.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. static.cymitquimica.com [static.cymitquimica.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Ethyl 4-(3-chloro-4-cyanophenyl)benzoate. This document is designed for researchers, chemists, and drug development professionals who are working on or planning to synthesize this biaryl compound. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to optimize your reaction conditions and troubleshoot effectively.